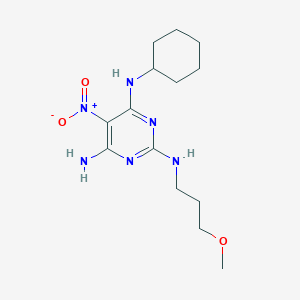
4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine, also known as CCT251545, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which plays a critical role in maintaining genome stability and preventing the development of cancer. The inhibition of CHK1 has emerged as a promising strategy for the treatment of cancer, and CCT251545 has shown great potential as a therapeutic agent in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Nitropyrimidines are valuable intermediates in the synthesis of various heterocyclic compounds with potential biological activity. For instance, the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones starting from cyclohexanone has been explored for their cytotoxic activity against human breast cancer cell lines, showcasing the potential for developing anticancer agents (Mahdavi et al., 2016). This research underscores the importance of nitropyrimidine derivatives in medicinal chemistry, especially in designing compounds with specific biological activities.
Material Science and Photopolymerization
In the context of material science, nitropyrimidine derivatives have been investigated for their photochemical properties. For example, studies on the photochemical reactions of nitropyrocatechol ethers suggest their potential as photoaffinity labels, indicating the versatility of nitropyrimidine compounds in developing photo-responsive materials (Castelló et al., 1986). Such applications are crucial in the development of novel materials with specific light-induced properties.
Catalysis and Organic Synthesis
Nitropyrimidine derivatives also play a role in catalysis and organic synthesis. The work on the cycloaddition reactions of chiral 2-amino-1,3-butadienes with nitroalkenes to synthesize enantiomerically pure 4-nitrocyclohexanones illustrates the utility of nitropyrimidine-related compounds in asymmetric synthesis, contributing to the field of chiral chemistry and the production of enantiomerically pure compounds (Barluenga et al., 1997).
Eigenschaften
IUPAC Name |
4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3/c1-23-9-5-8-16-14-18-12(15)11(20(21)22)13(19-14)17-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYPQFYJZZSTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319664 |
Source


|
| Record name | 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N4-cyclohexyl-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |
CAS RN |
585550-55-6 |
Source


|
| Record name | 4-N-cyclohexyl-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

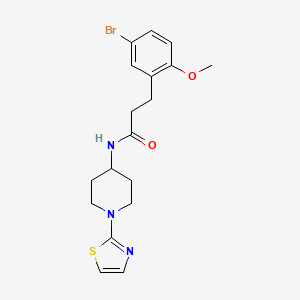
![cyclopropyl(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2609143.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2609144.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2609145.png)
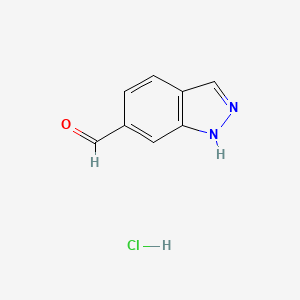

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2609149.png)
![ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2609152.png)

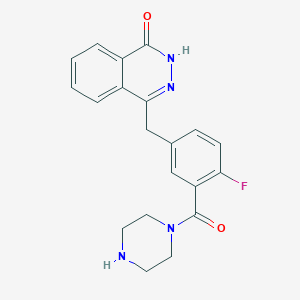
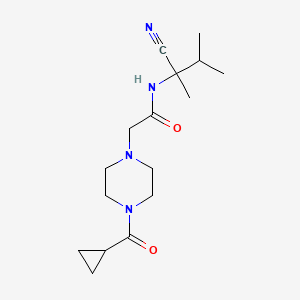


![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)